Methyl 3-(2-cyanophenyl)-5-fluorobenzoate
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Overview
Description
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyano group, and a fluorine atom attached to a benzene ring
Mechanism of Action
Target of Action
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate, also known as Methyl 2’-cyano-5-fluoro-[1,1’-biphenyl]-3-carboxylate, is a complex compound with potential applications in organic synthesis . .
Mode of Action
Compounds with similar structures have been used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of substituted indenones or indanones . This process involves a [3 + 2] annulation reaction with alkynes or alkenes .
Result of Action
Similar compounds have shown potential anticancer activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyanophenyl)-5-fluorobenzoate typically involves the esterification of 3-(2-cyanophenyl)-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(2-carboxyphenyl)-5-fluorobenzoic acid.
Reduction: 3-(2-aminophenyl)-5-fluorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-cyanophenyl)benzoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Methyl 3-(2-cyanophenyl)-4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, which can influence its properties.
Methyl 3-(2-cyanophenyl)-5-chlorobenzoate:
Uniqueness
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(2-cyanophenyl)-5-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)12-6-11(7-13(16)8-12)14-5-3-2-4-10(14)9-17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINKSZBRWJPBBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718381 |
Source
|
Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-48-9 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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